2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 302914-06-3
Cat. No.: VC16099737
Molecular Formula: C23H17BrCl2N2O
Molecular Weight: 488.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302914-06-3 |
|---|---|
| Molecular Formula | C23H17BrCl2N2O |
| Molecular Weight | 488.2 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C23H17BrCl2N2O/c1-13-2-4-15(5-3-13)23-28-21(18-10-17(25)11-19(26)22(18)29-23)12-20(27-28)14-6-8-16(24)9-7-14/h2-11,21,23H,12H2,1H3 |
| Standard InChI Key | AOVHEPBYWCROJX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl |
Introduction
2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine is a complex organic compound belonging to the class of pyrazolo[1,5-c] benzoxazines. This compound features a unique molecular structure, incorporating multiple halogen substituents (bromine and chlorine) and a methylphenyl group within its benzoxazine framework. The molecular formula of this compound is C23H17BrCl2N2O, indicating its complex composition .
Structural Information
-
Molecular Formula: C23H17BrCl2N2O
-
SMILES: CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl
-
InChI: InChI=1S/C23H17BrCl2N2O/c1-13-2-4-15(5-3-13)23-28-21(18-10-17(25)11-19(26)22(18)29-23)12-20(27-28)14-6-8-16(24)9-7-14/h2-11,21,23H,12H2,1H3
-
InChIKey: AOVHEPBYWCROJX-UHFFFAOYSA-N
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include the formation of the pyrazolo[1,5-c] benzoxazine core followed by electrophilic aromatic substitution reactions to introduce the bromophenyl and methylphenyl groups. Reaction conditions often require strong acids or bases, high temperatures, and an inert atmosphere to prevent unwanted side reactions.
Comparison with Similar Compounds
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 486.99742 | 209.0 |
| [M+Na]+ | 508.97936 | 218.8 |
| [M+NH4]+ | 504.02396 | 215.2 |
| [M+K]+ | 524.95330 | 214.7 |
| [M-H]- | 484.98286 | 215.3 |
| [M+Na-2H]- | 506.96481 | 212.9 |
| [M]+ | 485.98959 | 212.1 |
| [M]- | 485.99069 | 212.1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume